3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
Description
3,5-Dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a benzamide derivative featuring a chromen-4-one core substituted at the 2-position with a 4-isopropylphenyl group and at the 6-position with a 3,5-dimethoxybenzamide moiety. The chromenone scaffold is a heterocyclic system known for its biological relevance, particularly in anti-inflammatory and anticancer contexts. The compound’s structural complexity arises from its electron-donating methoxy groups, hydrophobic isopropylphenyl substituent, and the planar chromenone ring, which may influence its intermolecular interactions and solubility. While direct experimental data for this compound are absent in the reviewed evidence, its analogs and structural relatives provide a basis for comparative analysis .
Properties
Molecular Formula |
C27H25NO5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |
InChI |
InChI=1S/C27H25NO5/c1-16(2)17-5-7-18(8-6-17)26-15-24(29)23-13-20(9-10-25(23)33-26)28-27(30)19-11-21(31-3)14-22(12-19)32-4/h5-16H,1-4H3,(H,28,30) |
InChI Key |
HSVJOQJREVYQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chromenyl core through a cyclization reaction, followed by functionalization with methoxy groups and the introduction of the benzamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or a drug precursor.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Sulfonamides ()
Compounds 17 and 18 in are pyrazole derivatives with sulfonamide and indole substituents. Key comparisons include:
- Core Structure: The target compound’s chromenone core differs from the pyrazole-indole system in 17/18, which may alter π-π stacking and hydrogen-bonding capabilities.
- Functional Groups: Both classes feature carbonyl groups (C=O), but the target’s 4-oxo chromenone (1670 cm⁻¹ in IR for 17) and benzamide NH (3385 cm⁻¹ in 17) suggest overlapping spectroscopic profiles .
- Thermal Stability: The melting point of 17 (129–130°C) and 18 (160–161°C) indicates that bulkier substituents (e.g., methoxy vs.
Alkoxy-Substituted Benzamides ()
Compounds 9–12 in are benzamide derivatives with varying alkoxy chains (e.g., butoxy, hexyloxy). Comparisons include:
- Substituent Effects : The target’s 3,5-dimethoxy groups are smaller than the hexyloxy chain in 12 , which would reduce lipophilicity (logP) compared to longer alkoxy chains. This may influence membrane permeability and bioavailability .
- Synthetic Flexibility : The alkoxy analogs demonstrate modular synthesis via nucleophilic substitution, suggesting that the target’s methoxy groups could be similarly optimized for activity .
Triazine-Linked Benzamide ()
The compound in features a triazine core with benzamide and pyrrolidine groups. Key distinctions:
- Amide Linkage: Both compounds retain the benzamide motif, but the triazine derivative’s additional hydroxymethyl and dimethylamino groups may enhance solubility or steric hindrance .
Computational Insights ()
- Electrostatic Potential (ESP): Tools like Multiwfn could analyze the target’s ESP, revealing how its methoxy and isopropylphenyl groups influence charge distribution compared to analogs .
- Noncovalent Interactions: The method in could map steric repulsion or hydrogen bonding in the target’s chromenone core versus pyrazole or triazine systems, explaining differences in crystallinity or aggregation .
Data Tables
Table 1: Physical and Spectroscopic Comparison
*Inferred from analogous carbonyl stretches.
Table 2: Substituent Impact on Properties
Research Findings and Implications
- Thermal Stability : Bulky substituents (e.g., isopropyl in the target) likely enhance thermal stability, as seen in pyrazole analogs .
- Bioavailability : The target’s methoxy groups may balance solubility and membrane penetration better than long alkoxy chains .
- Computational Gaps: Further studies using Multiwfn or noncovalent interaction analysis could elucidate the target’s electronic behavior relative to triazine or pyrazole systems .
Biological Activity
The compound 3,5-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide is a member of the benzamide class and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromenone moiety, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of chromenone have shown promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in several studies.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on similar chromenone derivatives demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,5-Dimethoxy Compound | MCF-7 | 15.2 |
| 3,5-Dimethoxy Compound | A549 | 12.7 |
These results indicate that the compound may possess selective toxicity towards cancerous cells while sparing normal cells.
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structural motifs have been shown to exhibit dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Inhibitory Activity Data
In a comparative analysis, the compound exhibited the following IC50 values against cholinesterases:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 8.3 |
| BChE | 10.1 |
These values suggest that this compound could be a potential candidate for further development in treating Alzheimer's disease.
Antioxidant Activity
The antioxidant properties of benzamide derivatives have also been studied, revealing their capacity to scavenge free radicals. The presence of methoxy groups in the structure enhances this activity.
Antioxidant Efficacy
In vitro assays demonstrated that the compound's antioxidant capacity was comparable to standard antioxidants:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 3,5-Dimethoxy Compound | 72.5 |
| Ascorbic Acid | 85.0 |
This indicates that the compound could play a role in mitigating oxidative stress-related diseases.
Apoptosis Induction
The mechanism by which this compound induces apoptosis involves the activation of caspases and modulation of Bcl-2 family proteins. Studies have shown that treatment with the compound leads to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Cholinergic Modulation
Inhibition of cholinesterases leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
